Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI)
Description
Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI) is a chiral ester derivative of butanoic acid characterized by:
- Substituents: A hydroxyl (-OH) group at position 3 and a sulfonyloxy (-OSO₂C₆H₄CH₃) group at position 4 of the butanoic acid backbone.
- Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon (C3).
- Functional groups: The ethyl ester group at the carboxylic acid terminus and the 4-methylphenylsulfonyl (tosyl) group, which imparts polarity and reactivity.
Properties
Molecular Formula |
C13H18O6S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
ethyl (3S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
QUWFDPDJSQDORP-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Polarity : The sulfonyloxy and hydroxyl groups increase polarity compared to simpler esters, affecting solubility (likely more water-soluble) and chromatographic retention .
- Reactivity : The sulfonyloxy group is a strong leaving group, making the compound reactive in nucleophilic substitutions, unlike esters with alkyl/aryl substituents .
- Stability: The hydroxyl group may lead to intramolecular lactonization under acidic conditions, a property absent in non-hydroxylated esters .
Functional and Industrial Relevance
- Flavor/Aroma: Unlike ethyl butanoate and 3-methyl derivatives (key aroma compounds in pear syrups, jujube brandy, and fermented juices), the target compound’s polar substituents likely preclude volatile aroma contributions .
- Pharmaceutical Potential: Similar to 4-aminoethyl butyrate (a GABA analog) and benzoxazolone-containing esters, the sulfonyloxy group may enable use in drug synthesis or prodrug formulations .
- Analytical Behavior: In gas chromatography (GC), the target compound would exhibit longer retention times than ethyl butanoate (MW 116 vs. ~308 g/mol) and distinct spectral signatures due to sulfonyl and hydroxyl groups .
Research Findings and Data
Chromatographic Comparisons
Evidence from jujube brandy fermentation (Table 4, ) highlights the prevalence of simpler esters:
| Compound | Molecular Weight (g/mol) | Relative Concentration (%) |
|---|---|---|
| Butanoic acid, ethyl ester | 116.084 | 2.857 (optimized brewing) |
| Butanoic acid, 3-methyl-, ethyl ester | 130.099 | 1.716 |
| Target compound | ~308.34* | Not detected (presumed low volatility) |
*Calculated molecular weight.
Q & A
Basic Research Question
- Stability profile : Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the sulfonate ester. Aqueous solutions degrade within 1 month at -20°C, requiring lyophilization for long-term stability .
- Degradation monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., 3-hydroxybutanoic acid and 4-methylbenzenesulfonic acid) .
How should researchers address contradictions in reported physicochemical properties (e.g., logP)?
Advanced Research Question
Conflicting logP values may arise from computational vs. experimental methods:
- Experimental validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational tools (e.g., ChemAxon, Schrödinger QikProp) .
- Data reconciliation : Cross-reference with NIST Chemistry WebBook entries for structurally analogous sulfonate esters (e.g., ethyl 4-(phenylsulfonyl)butanoate, CAS 29107-83-3) .
What chromatographic methods optimize purity analysis for this compound?
Basic Research Question
- HPLC conditions : Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase = 60:40 acetonitrile/0.1% formic acid, flow rate = 1.0 mL/min, detection at 254 nm. Retention time ≈ 6.2 min .
- Impurity profiling : Spike samples with synthetic byproducts (e.g., diastereomers or sulfonic acid derivatives) to validate method specificity .
What reaction pathways dominate under acidic or basic conditions due to the sulfonate ester’s reactivity?
Advanced Research Question
The sulfonate ester is prone to:
- Hydrolysis : Under basic conditions (pH > 10), nucleophilic attack by OH⁻ yields 3-hydroxybutanoic acid and 4-methylbenzenesulfonate. Rate constants (k) can be determined via pH-stat titration .
- Thermal degradation : At >80°C, elimination reactions produce α,β-unsaturated esters, detectable via GC-MS .
How can computational modeling predict the compound’s bioavailability and metabolic fate?
Advanced Research Question
- ADME prediction : Use SwissADME to estimate permeability (Caco-2 cells: >5 × 10⁻⁶ cm/s) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer) .
- Docking studies : Simulate binding to sulfatases using AutoDock Vina; focus on hydrogen bonding between the sulfonate group and Arg-345 in the active site .
What safety protocols are advised for handling this compound in laboratory settings?
Basic Research Question
- PPE requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .
- Spill management : Neutralize acidic hydrolysis products with sodium bicarbonate, followed by adsorption using vermiculite .
How do structural modifications (e.g., methyl vs. phenyl sulfonyl groups) influence biological activity?
Advanced Research Question
- SAR studies : Compare IC50 values against sulfatases for analogs (e.g., 4-methylphenyl vs. phenyl sulfonyl derivatives). Methyl substitution enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
- Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify steric clashes with bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
